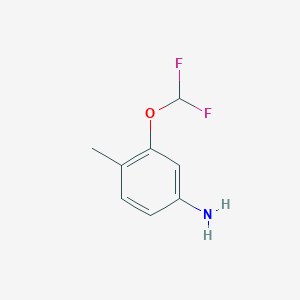

3-(Difluoromethoxy)-4-methylaniline

説明

Structure

2D Structure

特性

IUPAC Name |

3-(difluoromethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPKMFVBKRHCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656117 | |

| Record name | 3-(Difluoromethoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264194-31-2 | |

| Record name | 3-(Difluoromethoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Difluoromethoxy Group: a Unique Functional Moiety

Specific Focus on the Difluoromethoxy Group in Chemical Design

Rationale for Incorporating Difluoromethoxy Moieties in Target Molecules

The difluoromethoxy group (-OCF₂H) is a key functional group in medicinal chemistry and drug design. rsc.org Its incorporation into target molecules is driven by several advantageous properties:

Modulation of Physicochemical Properties: The -OCF₂H group can act as a lipophilic hydrogen bond donor, which can enhance a drug's binding affinity and specificity to its target. nih.gov It also offers dynamic lipophilicity, allowing the molecule to adapt its lipophilic character to different chemical environments through bond rotation. rsc.org

Metabolic Stability: The difluoromethoxy group is considered a bioisostere of alcohol, thiol, or amine groups, which are common in pharmaceuticals. nih.gov Its presence can significantly increase the metabolic stability of a compound. rsc.org

Conformational Influence: The orthogonal geometry of the -OCF₂H group in relation to an aromatic ring can add to the molecule's spatial complexity, potentially leading to better binding at active sites. rsc.org

Comparison with Trifluoromethoxy and Other Fluorinated Ethers

The difluoromethoxy group (-OCF₂H) and the trifluoromethoxy group (-OCF₃) are both valuable in chemical synthesis, but they confer different properties to a molecule. nih.gov

| Feature | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hydrogen Bonding | Can act as a hydrogen bond donor. nih.gov | Cannot act as a hydrogen bond donor. |

| Lipophilicity | Modulates lipophilicity. nih.gov | Significantly increases lipophilicity (Hansch π value of +1.04). nih.gov |

| Steric Hindrance | Smaller steric footprint. | Greater steric hindrance, which can improve metabolic stability by impeding enzymatic access. mdpi.com |

| Electronic Effect | Electron-withdrawing. | Strongly electron-withdrawing. mdpi.com |

The choice between these and other fluorinated ethers depends on the specific properties desired for the final molecule. While the trifluoromethyl group is more common due to its favorable properties and easier synthesis, the unique characteristics of the difluoromethoxy group make it increasingly important in drug discovery. mdpi.com

Contextualization of 3-(Difluoromethoxy)-4-methylaniline within Fluorinated Aniline (B41778) Chemistry

This compound is a specific fluorinated aniline derivative that serves as a valuable research chemical and synthetic intermediate.

Importance as a Versatile Synthetic Intermediate and Research Chemical

This compound is a key building block for creating more complex molecules. Its structure, featuring an aniline group, a difluoromethoxy group, and a methyl group, allows for a variety of chemical transformations. The aniline group, for instance, can be readily converted into other functional groups, a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Overview of Potential Applications in Medicinal Chemistry, Materials Science, and Agrochemicals

The unique properties imparted by the difluoromethoxy and methyl groups make this compound a compound of interest in several fields:

Medicinal Chemistry: The difluoromethoxy group's ability to enhance metabolic stability and binding affinity makes this compound a valuable precursor for the synthesis of new drug candidates. rsc.orgnih.gov Fluorinated anilines, in general, are important intermediates in the production of active pharmaceutical ingredients. google.com

Agrochemicals: Similar to medicinal chemistry, the enhanced biological activity and stability offered by fluorination are highly desirable in the development of new pesticides and herbicides. echemi.com Fluorinated anilines are used in the synthesis of various agrochemicals. google.com

Materials Science: The incorporation of fluorine can alter the electronic and physical properties of materials, leading to applications in areas such as liquid crystals and polymers. ontosight.ai

Spectroscopic and Structural Elucidation of 3 Difluoromethoxy 4 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and their spatial relationships. For a molecule such as 3-(Difluoromethoxy)-4-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a comprehensive structural analysis.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, the amine protons, and the proton of the difluoromethoxy group.

Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) would be influenced by the positions of the amine, methyl, and difluoromethoxy substituents.

Methyl Protons (-CH₃): The three protons of the methyl group would likely appear as a singlet in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).

Amine Protons (-NH₂): The two protons of the amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group would be expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The expected signals for the carbon atoms are:

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the downfield region (typically δ 100-150 ppm). The carbons directly attached to the substituents (-NH₂, -CH₃, -OCHF₂) would have distinct chemical shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group would appear in the upfield region of the spectrum.

Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group would be coupled to the two fluorine atoms, resulting in a triplet in the proton-decoupled ¹³C NMR spectrum.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR spectroscopy.

For this compound, the two fluorine atoms in the difluoromethoxy group are chemically equivalent. They would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural and Conformational Studies

While ¹D NMR techniques provide fundamental structural information, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, HMBC can show correlations between the methyl protons and the aromatic carbons, confirming their relative positions.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass with very high precision, it is possible to determine the exact molecular formula.

For this compound (C₈H₉F₂NO), HRMS would be used to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.

LC-MS and GC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques indispensable for the analysis of organic compounds. They are routinely employed to assess the purity of this compound and to analyze complex mixtures that may arise during its synthesis or derivatization.

GC-MS is particularly well-suited for volatile and thermally stable compounds like many aniline (B41778) derivatives. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. The retention time from the GC component helps in identifying the compound, while the mass spectrum confirms its molecular weight and provides structural clues. For this compound, GC-MS can effectively separate it from starting materials, by-products, and residual solvents, thus offering a reliable method for purity determination.

LC-MS is a complementary technique that is often preferred for less volatile or thermally labile compounds. mdpi.com In LC-MS, separation occurs in the liquid phase, which offers a wider range of stationary and mobile phases, allowing for the analysis of a broader array of molecules. nih.gov When analyzing reaction mixtures containing this compound and its derivatives, LC-MS can separate compounds based on their polarity. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimizes fragmentation and preserves the molecular ion. mdpi.comnih.gov This is crucial for accurately determining the molecular weights of the components in a mixture. Both LC-MS/MS and GC-MS/MS (tandem mass spectrometry) can be used for enhanced selectivity and sensitivity, making them the methods of choice for trace analysis and complex mixture separation. mdpi.comrti.orgregulations.gov

Fragmentation Patterns and Structural Information from MS/MS

Mass spectrometry (MS) provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization, particularly with a hard technique like electron ionization (EI), it becomes energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.orglibretexts.org The pattern of these fragments serves as a molecular fingerprint that can be used for structural elucidation.

The analysis of these patterns, especially with tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's structure. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. researchgate.net

For this compound, the fragmentation is guided by the stability of the resulting ions and neutral losses. whitman.edu Key expected fragmentation pathways would include:

Loss of the difluoromethoxy group: Cleavage of the C-O bond could result in the loss of a ·OCHF₂ radical or a neutral CHF₂OH molecule, leading to a significant fragment ion.

Loss of a methyl group: The fragmentation of the methyl group from the aromatic ring would produce a peak at M-15 (loss of ·CH₃). whitman.edu

Cleavage involving the amine group: Loss of hydrogen atoms or the entire amino group can occur.

Ring fragmentation: The aromatic ring itself can break apart, although this typically requires higher energy and results in smaller fragments.

The relative abundance of these fragment ions is determined by their stability. For instance, fragments that result in the formation of stable carbocations are often more prominent in the mass spectrum. libretexts.orglibretexts.org By carefully analyzing the mass differences between the precursor ion and the product ions, chemists can piece together the connectivity of the molecule, confirming the presence and location of the difluoromethoxy, methyl, and aniline functionalities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are exceptionally useful for identifying the functional groups present in a compound like this compound.

Characteristic Absorption Bands for Functional Groups

Each functional group in a molecule absorbs infrared radiation at a characteristic frequency (or wavenumber), causing the bonds to stretch or bend. The IR spectrum of this compound would be expected to show specific absorption bands corresponding to its constituent parts. The presence of these bands provides strong evidence for the compound's structure.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | 3300-3500 (typically two bands for -NH₂) |

| Amine | N-H Bend | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methyl Group | C-H Stretch | 2850-2960 |

| Ether | C-O-C Stretch | 1000-1300 (asymmetric & symmetric) |

| Difluoro Group | C-F Stretch | 1000-1400 |

| Aromatic Amine | C-N Stretch | 1250-1360 |

This table presents typical ranges for the specified functional groups. The exact positions of the bands for this compound would be influenced by the electronic effects of the substituents on the aromatic ring.

Correlation with Computational Data for Vibrational Assignments

While experimental IR and Raman spectra provide a wealth of information, definitively assigning each absorption band to a specific vibrational mode can be challenging in a complex molecule. To overcome this, researchers often employ computational methods, such as Density Functional Theory (DFT). researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.

By comparing the computationally generated spectrum with the experimental IR and Raman data, a direct correlation can be established. This synergy allows for a much more confident and precise assignment of the observed vibrational bands. For this compound, this approach would not only confirm the presence of the key functional groups but also help to understand how the electronic interplay between the electron-donating amine and methyl groups and the electron-withdrawing difluoromethoxy group influences the vibrational properties of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

To perform this analysis, a suitable single crystal of this compound or one of its derivatives must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed. researchgate.netnih.gov

From this map, the positions of the individual atoms are determined, yielding a detailed molecular structure. nih.gov This analysis would reveal:

The planarity of the aniline ring.

The precise bond lengths of the C-F, C-O, C-N, and C-C bonds.

The bond angles within the molecule, such as the C-O-C angle of the ether linkage.

The torsional angles, which describe the conformation of the difluoromethoxy group relative to the plane of the aromatic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group or π–π stacking between aromatic rings, which dictate how the molecules pack in the crystal lattice. researchgate.net

For derivatives of this compound that are chiral, single-crystal X-ray diffraction can also be used to determine the absolute stereochemistry, providing a definitive assignment of the configuration (R or S) at each stereocenter. beilstein-journals.org This makes it an essential tool in stereoselective synthesis and pharmaceutical development.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental determination of the molecular geometry of this compound, which would provide definitive bond lengths, bond angles, and torsion angles, is not currently found in published crystallographic or spectroscopic studies. However, theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting these parameters with a high degree of accuracy.

For a molecule like this compound, a DFT study would typically be conducted to optimize the geometry of the molecule in the gas phase. This computational approach would yield a set of coordinates for each atom, from which the bond lengths, bond angles, and torsion angles can be calculated. It is anticipated that the aromatic ring would exhibit bond lengths and angles characteristic of a substituted benzene ring, with minor deviations due to the electronic effects of the amine, methyl, and difluoromethoxy substituents. The C-N bond of the aniline group, the C-C bonds of the methyl group, and the C-O and C-F bonds of the difluoromethoxy group would have lengths and angles consistent with standard values for these types of bonds in similar chemical environments.

Table 1: Predicted Bond Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.41 | Influenced by substitution pattern. |

| C-N | 1.39 - 1.42 | Typical for anilines. |

| C-O | 1.35 - 1.38 | Affected by the difluoromethyl group. |

| C-F | 1.34 - 1.37 | Standard C-F bond length. |

| C-H (methyl) | 1.08 - 1.10 | Typical C-H single bond. |

| N-H | 1.00 - 1.02 | Standard N-H bond length. |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | Near 120° for a hexagonal ring. |

| C-C-N | 119 - 121 | Influenced by steric and electronic effects. |

| C-O-C | 115 - 119 | Dependent on the conformation of the difluoromethoxy group. |

| H-N-H | 105 - 109 | Reflects the sp3 character of the nitrogen. |

| **Torsion Angles (°) ** | ||

| C-C-O-C | Variable | Defines the orientation of the difluoromethoxy group. |

Note: The values in this table are illustrative and would require a specific computational study for accurate determination.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound suggests the potential for several types of intermolecular interactions that would govern its solid-state packing and physical properties.

Hydrogen Bonding: The primary sites for hydrogen bonding are the amine (-NH2) group, which can act as a hydrogen bond donor, and the oxygen and fluorine atoms of the difluoromethoxy group, which can act as hydrogen bond acceptors. It is highly probable that in a condensed phase, N-H···O and N-H···F hydrogen bonds would be formed, leading to the formation of supramolecular assemblies. The strength and geometry of these hydrogen bonds would be a key factor in determining the crystal structure.

Halogen Bonding: While fluorine is the least polarizable of the halogens and thus a weak halogen bond donor, the possibility of C-F···π or other weak halogen interactions cannot be entirely ruled out, especially in the context of crystal packing optimization.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the non-covalent interactions. The analysis generates a 3D surface around the molecule, colored according to the types and distances of intermolecular contacts. Regions of the surface corresponding to hydrogen bonds would be highlighted, as would areas of van der Waals contacts.

While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally similar fluorinated anilines often reveal a significant role for hydrogen bonding and other weak intermolecular forces in dictating the supramolecular architecture.

Computational Chemistry and Theoretical Studies of 3 Difluoromethoxy 4 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT methods are used to investigate a wide range of molecular properties, from optimized geometries to reactivity indices.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 3-(Difluoromethoxy)-4-methylaniline, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis is also crucial, especially due to the presence of the flexible difluoromethoxy group. Different orientations of this group relative to the aniline (B41778) ring can lead to various conformers with distinct energy levels. Theoretical calculations can identify the most stable conformer, which is essential for understanding the molecule's behavior. For instance, studies on similar substituted anilines have shown how different conformers can influence their electronic properties and reactivity. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-N-H | 113° |

| Bond Angle | C-O-C | 118° |

| Dihedral Angle | F-C-O-C | 180° (anti-periplanar) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Specific calculated values for this compound are not currently available in published literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and serve as an example of what a DFT calculation might yield. The actual values for this compound would require a specific computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the difluoromethoxy group, making these regions potential sites for interaction with electrophiles. The fluorine atoms would also contribute to electronegative regions. Positive potential would be expected around the hydrogen atoms of the amino group.

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net A good correlation between the calculated and experimental frequencies provides confidence in the accuracy of the computed molecular structure. scirp.org

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, C-F stretching of the difluoromethoxy group, and various ring deformation modes. nih.gov

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3435 |

| N-H Symmetric Stretch | 3360 | 3350 |

| C-H Aromatic Stretch | 3050-3100 | 3040-3090 |

| C-F Stretch | 1100-1200 | 1090-1190 |

| C-N Stretch | 1280 | 1275 |

Note: This table illustrates the expected correlation between calculated and experimental data. Actual data for this compound is not available.

Reaction Mechanism Elucidation using DFT

DFT calculations are instrumental in studying the mechanisms of chemical reactions, providing a detailed picture of the energy changes that occur as reactants are converted to products.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amino group, DFT calculations could be used to model the reaction pathways, characterize the transition state structures, and calculate the activation energies. researchgate.netacs.org This information is crucial for understanding the regioselectivity and feasibility of different reaction pathways. For instance, studies on the reactions of substituted anilines have used DFT to explain the observed product distributions by comparing the activation energies of different possible reaction channels. nih.gov

Elucidation of Reaction Pathways and Selectivity

A detailed investigation into the reaction pathways and selectivity of this compound would provide invaluable information for its application in chemical synthesis. Computational methods, particularly those based on quantum mechanics, are adept at mapping out the potential energy surfaces of chemical reactions.

Theoretical Approach:

Transition State Theory: By locating and characterizing the transition state structures for various potential reactions involving the amine or aromatic ring of this compound, the activation energies can be calculated. These energies are critical in predicting the most favorable reaction pathways under different conditions.

Reaction Coordinate Analysis: Following the intrinsic reaction coordinate (IRC) from a transition state to the reactants and products confirms that the located transition state connects the desired species. This analysis provides a detailed picture of the geometric and electronic changes throughout the reaction.

Selectivity (Regio- and Stereoselectivity): In reactions where multiple products can be formed, computational analysis of the activation barriers for each pathway can explain and predict the observed selectivity. For instance, in electrophilic aromatic substitution reactions, the directing effects of the methyl and difluoromethoxy groups could be quantified.

While no specific studies on the reaction pathways and selectivity of this compound have been published, research on other aniline derivatives demonstrates the power of these computational tools. uva.nl

Solvent Effects in Computational Modeling

The solvent environment can significantly influence reaction rates and equilibria. Computational models can account for these effects in two primary ways:

Modeling Techniques:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the solvent and the aniline's amine group, to be modeled directly.

A comprehensive computational study on this compound would ideally employ both models to understand how different solvents might influence its reactivity and conformational preferences.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its dynamics and interactions with its environment.

Stability and Dynamic Behavior in Different Environments

MD simulations could be employed to study the conformational flexibility of this compound. Key areas of investigation would include:

Torsional Profiles: The rotational barrier around the C-O and C-N bonds could be calculated to understand the preferred orientations of the difluoromethoxy and amine groups.

Behavior in Different Solvents: Simulating the molecule in various solvents (e.g., water, methanol (B129727), dimethyl sulfoxide) would reveal how the solvent environment affects its conformational stability and dynamic motions. This is crucial for understanding its behavior in different reaction media.

Ligand-Protein Interactions and Binding Affinity

If this compound were to be investigated as a fragment in drug design, understanding its interactions with protein targets would be essential.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing an initial estimate of the binding affinity.

MD Simulations of Protein-Ligand Complexes: Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While no such studies have been performed on this compound, similar approaches are routinely used in drug discovery. nih.gov

Interfacial Interactions (e.g., on Surfaces)

The behavior of this compound at interfaces, such as on the surface of a catalyst or a material, could also be explored using MD simulations. These simulations could provide insights into:

Adsorption Geometry: The preferred orientation and binding energy of the molecule on a given surface.

Surface-Induced Changes: How the interaction with the surface might alter the molecule's conformation and electronic properties.

Applications and Advanced Research Directions for 3 Difluoromethoxy 4 Methylaniline

The chemical compound 3-(Difluoromethoxy)-4-methylaniline is a significant molecule in advanced chemical research, primarily due to the unique properties conferred by its difluoromethoxy group. This fluorinated aniline (B41778) serves as a crucial building block in the development of new molecules for pharmaceuticals and materials science.

Conclusion

Summary of Key Research Findings and Significance

3-(Difluoromethoxy)-4-methylaniline is a significant chemical compound with a unique combination of functional groups. Its synthesis, while challenging, provides access to a versatile building block for both medicinal chemistry and materials science. The presence of the difluoromethoxy group can impart favorable properties to molecules, leading to enhanced biological activity or desirable material characteristics. Research has demonstrated its utility as a precursor to more complex molecules and has highlighted the importance of developing efficient synthetic methodologies for fluorinated compounds.

Outstanding Questions and Future Perspectives in the Field of Fluorinated Anilines

The field of fluorinated anilines continues to evolve, with several exciting avenues for future research. A key focus will be the development of even more efficient, selective, and sustainable methods for their synthesis. acs.orgnih.govnumberanalytics.com Exploring the full potential of these compounds in untapped therapeutic areas, such as infectious diseases and neurological disorders, remains a significant goal. numberanalytics.com Furthermore, a deeper understanding of the structure-property relationships in fluorinated materials will drive the design of next-generation polymers and electronic materials with tailored functionalities. The continued exploration of the unique properties conferred by fluorine promises to yield further innovations in both medicine and materials science. numberanalytics.com

Q & A

Basic: What are the standard synthetic routes for 3-(Difluoromethoxy)-4-methylaniline?

Methodological Answer:

The synthesis typically involves introducing the difluoromethoxy group to a pre-functionalized aniline derivative. A common approach is the nucleophilic substitution of a nitro or halogenated precursor with difluoromethoxide (generated in situ from difluoromethyl reagents). For example, describes its use as a reactant in the synthesis of SMYD2 inhibitors via coupling reactions, where 3-(difluoromethoxy)aniline reacts with pyrazole intermediates under palladium catalysis . Alternative routes may involve direct fluorination of methoxy precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride).

Advanced: How can machine learning optimize reaction conditions for Buchwald-Hartwig cross-coupling involving this compound?

Methodological Answer:

Random forest algorithms trained on high-throughput datasets can predict catalyst performance and additive tolerance. For instance, demonstrates that atomic, molecular, and vibrational descriptors of aryl halides and amines (e.g., steric/electronic parameters of 4-methylaniline derivatives) can be used to model reaction yields. Researchers should compute these descriptors for this compound, train the model on existing C–N coupling data, and validate predictions experimentally to identify optimal Pd catalysts (e.g., XPhos or BrettPhos) and solvent systems .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm the presence of the difluoromethoxy group (δ ~70–80 ppm for F) and aromatic protons (e.g., δ 6.5–7.5 ppm for aniline protons) .

- LC-MS : To verify molecular weight (173.16 g/mol) and purity. reports LC-MS (ESI) data for derivatives, with [M+H]+ peaks matching calculated values .

- Melting Point Analysis : The compound melts at 34–36°C, serving as a preliminary purity check .

Advanced: How can spectral discrepancies in derivatives of this compound be resolved?

Methodological Answer:

Contradictions in NMR or LC-MS data often arise from rotational isomers or residual solvents. For example, in , coupling reactions produce intermediates with complex splitting patterns due to hindered rotation around the C–N bond. To resolve this:

Use variable-temperature NMR to observe coalescence of split peaks.

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Optimize LC-MS gradients to separate diastereomers or regioisomers, as seen in the synthesis of BAY-598 derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

- Use of PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes due to potential amine reactivity .

Advanced: How to design experiments for air-sensitive intermediates derived from this compound?

Methodological Answer:

For moisture- or oxygen-sensitive reactions (e.g., Grignard additions or organometallic couplings):

Use Schlenk lines or gloveboxes for reagent transfer.

Pre-dry solvents (e.g., THF over Na/benzophenone).

Monitor reaction progress via in situ FTIR or Raman spectroscopy to minimize exposure, as demonstrated in for pyrazole intermediate synthesis .

Basic: What analytical methods distinguish this compound from its structural analogs?

Methodological Answer:

- GC-MS : Compare retention times and fragmentation patterns with analogs like 4-(difluoromethoxy)-3-fluoroaniline (CAS 1003865-65-3, ).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Adjust pH with 0.1% TFA to resolve polar impurities .

Advanced: How to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.

Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., cleavage of the difluoromethoxy group to phenol derivatives).

Use Arrhenius modeling to predict shelf life at room temperature .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a key intermediate in synthesizing bioactive molecules. highlights its use in developing BAY-598, a potent SMYD2 inhibitor. The difluoromethoxy group enhances metabolic stability and binding affinity to target proteins .

Advanced: How to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Synthesize analogs with substituent variations (e.g., methyl, fluoro, or methoxy groups at different positions).

Test in vitro activity (e.g., enzyme inhibition assays for SMYD2, ).

Perform computational docking studies (e.g., using AutoDock Vina) to correlate electronic/steric properties (Hammett σ values, logP) with bioactivity.

Use QSAR models to predict optimal substitutions for improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。